molecular formula C7H9NO B082227 2-Methoxy-5-methylpyridine CAS No. 13472-56-5

2-Methoxy-5-methylpyridine

Cat. No.: B082227
CAS No.: 13472-56-5
M. Wt: 123.15 g/mol
InChI Key: NFQGQMBFMIIIOR-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyridine is an organic compound with the chemical formula C7H9NO. It is a colorless liquid with a density of approximately 0.993 g/mL . This compound is a derivative of pyridine, where the pyridine ring is substituted with a methoxy group at the second position and a methyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Methoxy-5-methylpyridine has several applications in scientific research:

Safety and Hazards

2-Methoxy-5-methylpyridine is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is produced through a continuous flow synthesis method. This method involves the α-methylation of substituted pyridines using a simplified bench-top continuous flow setup. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form 2-methoxy-5-methylpiperidine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: 2-Methoxy-5-methylpiperidine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Lacks the methoxy group, making it less polar and less reactive in certain chemical reactions.

    2-Methoxypyridine: Lacks the methyl group, which affects its steric and electronic properties.

    5-Methylpyridine: Lacks the methoxy group, resulting in different reactivity and applications.

Uniqueness

2-Methoxy-5-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This combination of substituents imparts specific steric and electronic properties, making it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQGQMBFMIIIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158905
Record name Pyridine, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-56-5
Record name Pyridine, 2-methoxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-methylpyridine13472-56-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the preparation method of 2-chloro-6-methoxy-3-methylpyridine described in the research?

A1: The research paper outlines a novel method for synthesizing 2-chloro-6-methoxy-3-methylpyridine starting from 2-Methoxy-5-methylpyridine. [] The significance lies in the process being short, simple, cost-effective, and yielding a high purity product. [] This is advantageous for potential industrial-scale production of this important chemical compound.

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